4-{[(E)-{5-[(2-chloro-4-fluorophenoxy)methyl]furan-2-yl}methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-[((E)-1-{5-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-5-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[((E)-1-{5-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-5-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step organic reactionsThe final steps involve the formation of the triazole ring and the attachment of the hydrosulfide group under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
4-[((E)-1-{5-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-5-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorofluorophenoxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
4-[((E)-1-{5-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-5-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 4-[((E)-1-{5-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-5-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- **2-(2-CHLORO-4-FLUOROPHENOXY)-2-METHYL-N-[(1R,2S,3S,5S,7S)-5-(METHYLSULFONYL)-2-ADAMANTYL]PROPANAMIDE
Chloroform: Commonly used as a solvent.
Uniqueness
4-[((E)-1-{5-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-5-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to its combination of aromatic and heterocyclic structures, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C15H12ClFN4O2S |
---|---|
Molecular Weight |
366.8 g/mol |
IUPAC Name |
4-[(E)-[5-[(2-chloro-4-fluorophenoxy)methyl]furan-2-yl]methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H12ClFN4O2S/c1-9-19-20-15(24)21(9)18-7-11-3-4-12(23-11)8-22-14-5-2-10(17)6-13(14)16/h2-7H,8H2,1H3,(H,20,24)/b18-7+ |
InChI Key |
TZSZZDSXMDWKCK-CNHKJKLMSA-N |
Isomeric SMILES |
CC1=NNC(=S)N1/N=C/C2=CC=C(O2)COC3=C(C=C(C=C3)F)Cl |
Canonical SMILES |
CC1=NNC(=S)N1N=CC2=CC=C(O2)COC3=C(C=C(C=C3)F)Cl |
Origin of Product |
United States |
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